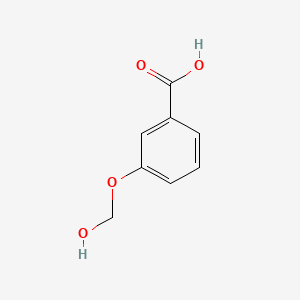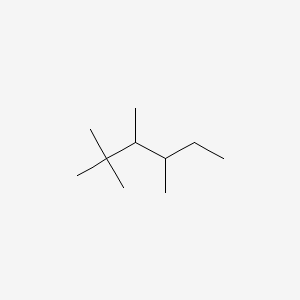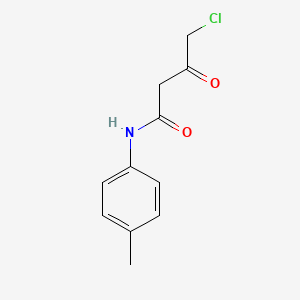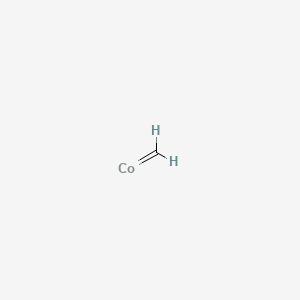
Cobalt, methylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, methylidene- is a chemical compound with the formula CH₂Co. It is a coordination complex where a cobalt atom is bonded to a methylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt, methylidene- can be synthesized through various methods. One common approach involves the reaction of cobalt salts with methylidene ligands under controlled conditions. For instance, cobalt chloride can react with a methylidene donor in the presence of a base to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of cobalt, methylidene- often involves large-scale reactions using cobalt salts and methylidene ligands. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt, methylidene- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cobalt oxides.
Reduction: Can be reduced to form cobalt metal.
Substitution: Undergoes ligand exchange reactions with other donor molecules.
Common Reagents and Conditions
Common reagents used in reactions with cobalt, methylidene- include oxygen, hydrogen, and various ligands such as phosphines and amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving cobalt, methylidene- include cobalt oxides, cobalt metal, and various cobalt-ligand complexes.
Aplicaciones Científicas De Investigación
Cobalt, methylidene- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and hydrogenation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis.
Industry: Utilized in the production of advanced materials, including magnetic and electronic materials.
Mecanismo De Acción
The mechanism of action of cobalt, methylidene- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, facilitating various catalytic processes. Molecular targets include organic substrates and other metal centers, with pathways involving electron transfer and bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt, ethylidene-: Similar structure but with an ethylidene group instead of a methylidene group.
Nickel, methylidene-: Similar coordination complex with nickel instead of cobalt.
Copper, methylidene-: Similar coordination complex with copper instead of cobalt
Uniqueness
Cobalt, methylidene- is unique due to its specific coordination environment and the ability of cobalt to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
76792-07-9 |
|---|---|
Fórmula molecular |
CH2Co |
Peso molecular |
72.960 g/mol |
Nombre IUPAC |
methylidenecobalt |
InChI |
InChI=1S/CH2.Co/h1H2; |
Clave InChI |
BMWBSEDTCDPYCU-UHFFFAOYSA-N |
SMILES canónico |
C=[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



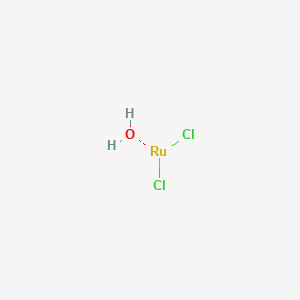




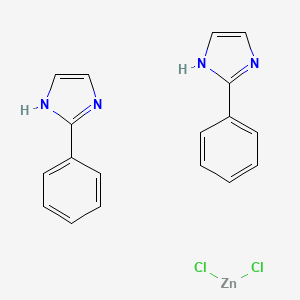
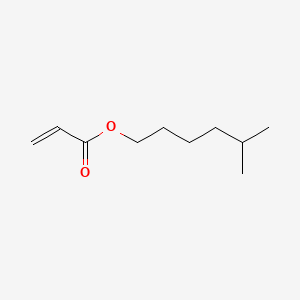
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
